3-BENZYL-5,6-DIPHENYL-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
Overview
Description
3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine is a heterocyclic compound that features a unique furo[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of benzyl and diphenyl groups enhances its chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and diphenyl precursors with a furo[2,3-d]pyrimidine scaffold. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as N,N-dimethylacetamide (DMA) to facilitate the cyclization and condensation processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines .
Scientific Research Applications
3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes
Biology: The compound’s interactions with biological molecules make it a candidate for studying cellular processes and pathways
Materials Science: Its unique chemical structure allows for the development of novel materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 3-benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to alterations in cellular processes, including cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory properties, particularly in cancer treatment.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in therapeutic applications.
Furo[2,3-d]pyrimidine: Shares the core structure but differs in substituent groups, affecting its chemical and biological properties.
Uniqueness
3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine is unique due to its specific substituent groups, which enhance its chemical stability and biological activity.
Properties
IUPAC Name |
3-benzyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c26-24-22-21(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)29-25(22)27-17-28(24)16-18-10-4-1-5-11-18/h1-15,17,26H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUCVRBRCVTWCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=N)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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